2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Overview
Description
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid (EEPA) is an organic compound that has recently been studied for its potential applications in scientific research. EEPA is an imidazole-containing carboxylic acid that is synthesized from ethyl acetoacetate and 3-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylate. EEPA is a white powder that is soluble in water and other polar solvents.
Scientific Research Applications
Cancer Treatment
This compound has been studied for its potential in treating cancer cells. The indole derivatives, which include the core structure of this compound, are known to exhibit properties that can inhibit the growth of cancer cells. Research has shown that these compounds can be used to develop biologically active compounds for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. They have been found to be effective against a range of microbes, suggesting potential applications in combating bacterial and fungal infections .
Treatment of Disorders
Indole derivatives are also being explored for their role in treating various disorders in the human body. Their biological significance is evident in their ability to interact with cellular mechanisms, which could be harnessed to treat different types of disorders .
Multicomponent Reactions (MCRs)
These compounds play a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. MCRs are high-yielding and cost-effective, making the derivatives of this compound ideal for creating pharmaceutically active structures .
Synthesis of Heterocyclic Compounds
The compound is a key precursor in the synthesis of various heterocyclic derivatives. Its inherent functional groups allow for easy C–C and C–N coupling reactions, which are fundamental in creating diverse biologically active structures .
Antioxidant Properties
Research has indicated that indole derivatives, related to this compound, possess antioxidant properties. These properties are crucial in developing treatments that protect cells from oxidative stress, which is implicated in many diseases .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with multiple receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJVDFWBIMICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.